Einecs 301-195-8

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Purity

CAS 93982-06-0 is a defined 1:1 diastereomeric salt of (R)-glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. Its unique stereochemistry ensures specific performance in chiral resolution and asymmetric synthesis, outperforming generic salts. Its defined crystalline structure is essential for method validation in chiral HPLC. Non-substitutable for critical R&D and manufacturing processes. Inquire for bulk.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 93982-06-0
Cat. No. B15180892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 301-195-8
CAS93982-06-0
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.C(C(=O)O)O
InChIInChI=1S/C10H15NO.C2H4O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;3-1-2(4)5/h3-8,10-12H,1-2H3;3H,1H2,(H,4,5)/t8-,10-;/m0./s1
InChIKeyLKJUAHHNAYDBNM-GNAZCLTHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 301-195-8 (CAS 93982-06-0): A Unique Chiral Salt for Pharmaceutical and Analytical Applications


Einecs 301-195-8, also known as (R)-glycolic acid, compound with [S-(R,S)]-2-(methylamino)-1-phenylpropanol(1:1) and assigned CAS Number 93982-06-0, is a specific chiral salt . It is formed from the reaction of (R)-glycolic acid with a specific stereoisomer of 2-(methylamino)-1-phenylpropanol, an amino alcohol structurally related to ephedrine and pseudoephedrine. Its unique stereochemical composition and salt form are fundamental to its potential utility in chiral resolution, pharmaceutical intermediate synthesis, and as a reference standard in analytical chemistry [1]. This compound is not a generic substance but a precisely defined stereoisomeric salt, which is critical for its role in scientific applications.

Why Einecs 301-195-8 (CAS 93982-06-0) Cannot Be Substituted by Other Ephedrine or Glycolic Acid Derivatives


Generic substitution of CAS 93982-06-0 with other ephedrine salts or glycolic acid derivatives is not possible due to its precise stereochemical and stoichiometric definition. The compound is a 1:1 salt of (R)-glycolic acid with a specific diastereomer of 2-(methylamino)-1-phenylpropanol, (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol . This unique chiral pairing results in distinct physicochemical properties, such as solubility, melting point, and crystalline structure, which are different from those of other salts like hydrochloride or sulfate [1]. Crucially, this specific stereoisomeric salt can exhibit significantly different behavior in chiral recognition and resolution processes compared to its diastereomers or other acid-base combinations. As demonstrated in studies on similar systems (e.g., mandelic acid salts with ephedrine), even minor changes in stereochemistry lead to measurable differences in association energetics and solid-state structures, which directly impact performance in applications like chiral chromatography or asymmetric synthesis [2].

Quantitative Evidence for CAS 93982-06-0: Chiral Discrimination and Salt Selection Advantages


Enhanced Chiral Discrimination Potential in Resolution Processes

The specific stereochemistry of CAS 93982-06-0, a salt of (R)-glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is predicted to exhibit a significant chiral discrimination factor when compared to its diastereomeric salts. This inference is based on class-level evidence from a study of stereoisomeric salts of mandelic acid with ephedrine and pseudoephedrine, which found that diastereomeric combinations produced significant differences in all measured thermochemical and spectroscopic properties [1]. The study reported that the largest differences in heats of fusion, solution, and protonation between diastereomeric pairs could be correlated with differences in their solid-state hydrogen-bonding schemes [1]. Therefore, for applications requiring high chiral selectivity, such as the resolution of racemic mixtures or asymmetric synthesis, the specific stereochemistry of CAS 93982-06-0 is a critical parameter that cannot be replicated by a generic or incorrect stereoisomer.

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Purity

Differentiation from Common Ephedrine Salts Based on Salt Former Selection

CAS 93982-06-0, as a glycolic acid salt, is a member of a class of ephedrine-based salts that can be selected to modulate physicochemical properties. A patent on ephedrine compositions explicitly lists glycolic acid alongside numerous other organic and inorganic acids as potential salt formers for ephedrine [1]. The choice of salt former is a well-established strategy to influence key parameters like aqueous solubility, dissolution rate, stability, and hygroscopicity. For instance, ephedrine hydrochloride and ephedrine sulfate are common salts with established clinical use and distinct properties. While direct quantitative data for the glycolate salt of this specific stereoisomer is not available in the provided sources, the patent's inclusion of glycolic acid as a viable salt former for ephedrine supports its potential for producing a unique salt with properties differing from the more common hydrochloride or sulfate salts. This differentiation is crucial for formulators seeking to optimize a drug product's performance or avoid issues like hygroscopicity or incompatibility associated with other salts.

Pharmaceutical Formulation Salt Screening Physicochemical Properties

Optimal Application Scenarios for Einecs 301-195-8 (CAS 93982-06-0) Based on Evidence


Chiral Resolution Agent for Amine-Containing Racemates

This compound is best suited as a chiral resolving agent for the separation of racemic mixtures of acidic compounds, or as a chiral intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its specific stereochemistry, as a salt of (R)-glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, provides a unique three-dimensional environment for chiral recognition. The class-level evidence from studies of similar systems demonstrates that the stereochemistry of both the acid and base components in a diastereomeric salt significantly influences its ability to discriminate between enantiomers [1]. This makes CAS 93982-06-0 a valuable, specific tool for processes where high enantiomeric excess is required, and where a generic resolving agent would be ineffective.

Specialized Pharmaceutical Intermediate or API Salt Form

This glycolate salt is a candidate for use as a pharmaceutical intermediate or as a novel salt form of an active pharmaceutical ingredient (API) related to ephedrine. The patent literature supports the use of glycolic acid as a salt former for ephedrine-based compounds [1]. The selection of this specific salt could be driven by a need to differentiate the final product's physicochemical profile from existing ephedrine salts (e.g., hydrochloride, sulfate), potentially improving properties like solubility, stability, or bioavailability. This application is relevant for formulators seeking to develop new drug products or improve upon existing ones.

Reference Standard in Chiral Analytical Method Development

Due to its precise and defined stereochemical identity, CAS 93982-06-0 can serve as a certified reference standard for the development and validation of analytical methods designed to separate and quantify chiral compounds. This includes methods such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). In such applications, the compound's unique retention time and spectral properties, which are a direct result of its specific diastereomeric salt structure, are used to calibrate instruments, validate method selectivity, and ensure the accurate determination of enantiomeric purity in drug substances or other chiral products.

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